This compound falls under the classification of monosaccharides and methylated sugars. Its structural modifications allow it to participate in various biochemical reactions and pathways, particularly in plant metabolism.
The synthesis of D-Arabinose, 4-O-methyl- can be achieved through several methods, including:
The choice of method depends on the desired yield and purity. Chemical methods may produce higher yields but can introduce unwanted by-products, while enzymatic methods offer cleaner reactions but may require more complex setups.
D-Arabinose, 4-O-methyl- has a molecular structure characterized by a six-carbon backbone with hydroxyl groups and a methyl ether functional group at the fourth carbon position. The structural formula can be represented as follows:
The compound's molecular weight is approximately 148.16 g/mol. Its configuration allows it to participate in various biochemical interactions due to its polar hydroxyl groups and non-polar methyl group.
D-Arabinose, 4-O-methyl- can undergo several chemical reactions typical of monosaccharides:
The reactivity of D-Arabinose, 4-O-methyl- is influenced by its structure; the presence of the methyl group at position four alters its reactivity compared to unmodified arabinose.
The mechanism by which D-Arabinose, 4-O-methyl- exerts its effects typically involves its participation in metabolic pathways where it serves as a substrate for various enzymes. For example, it may act as a precursor for polysaccharide synthesis or participate in energy metabolism.
Research indicates that modified sugars like D-Arabinose, 4-O-methyl- can influence cell wall properties and interactions with other biomolecules in plants, affecting growth and development .
D-Arabinose, 4-O-methyl- has several applications in scientific research:
The biosynthesis of 4-O-methyl-D-arabinose derivatives in eukaryotes originates from D-glucose through coordinated activity of the pentose phosphate pathway (PPP). Research in the trypanosomatid Crithidia fasciculata has elucidated this pathway using stable isotope tracing. Positionally labeled D-[¹³C]Glc precursors demonstrated that carbon atoms from D-glucose are incorporated into D-arabinose with specific positional retention: D-[6-¹³C]Glc yields D-[5-¹³C]Ara, D-[5-¹³C]Glc yields D-[4-¹³C]Ara, D-[4-¹³C]Glc yields D-[3-¹³C]Ara, and D-[2-¹³C]Glc yields D-[1-¹³C]Ara [1] [7]. This labeling pattern confirms the loss of carbon C-1 of D-glucose, implicating the oxidative branch of the PPP where glucose-6-phosphate dehydrogenase and 6-phosphogluconolactonase generate D-ribulose-5-phosphate (D-Ru-5P) with decarboxylation at C1.
Further evidence comes from efficient labeling with D-[5-¹³C]Rib and D-[1-¹³C]Rib, which incorporate into D-Ara with retained carbon positions, confirming D-ribulose-5-phosphate as the direct precursor to D-arabinose-5-phosphate (D-Ara-5P) [1]. Nonoxidative PPP enzymes (transketolase and transaldolase) also participate by regenerating pentose intermediates from glycolytic products, creating a metabolic cycle that amplifies D-Ara-5P production [1] [3]. The entire pathway operates as follows:
Table 1: Carbon Transition from D-Glucose to D-Arabinose in Eukaryotes
| Labeled D-Glucose Precursor | Resulting D-Arabinose Product | Carbon Retention Pattern |
|---|---|---|
| D-[6-¹³C]Glc | D-[5-¹³C]Ara | C6→C5 |
| D-[5-¹³C]Glc | D-[4-¹³C]Ara | C5→C4 |
| D-[4-¹³C]Glc | D-[3-¹³C]Ara | C4→C3 |
| D-[2-¹³C]Glc | D-[1-¹³C]Ara | C2→C1 |
| D-[1-¹³C]Glc | No label retention | Complete C1 loss |
The isomerization of D-ribulose-5-phosphate (D-Ru-5P) to D-arabinose-5-phosphate (D-Ara-5P) represents the committed step in 4-O-methyl-D-arabinose precursor biosynthesis. Surprisingly, this reaction is catalyzed not by a dedicated isomerase in eukaryotes, but by glutamine fructose-6-phosphate aminotransferase (GFAT), the first enzyme in the hexosamine pathway. This discovery emerged from complementation studies where C. fasciculata GFAT rescued growth defects in E. coli mutants deficient in arabinose-5-phosphate isomerase (API) [1] [7].
Orthologs of GFAT from diverse eukaryotes—including humans, yeast, and trypanosomatids—all demonstrated D-Ru-5P to D-Ara-5P isomerization activity, revealing a conserved moonlighting function [1] [3]. Biochemical assays with recombinant human GFAT confirmed direct isomerization of D-Ru-5P to D-Ara-5P in vitro, establishing GFAT as a bifunctional enzyme [1]. The structural basis for this promiscuity lies in the similarity between the open-chain forms of fructose-6-phosphate (F6P) and D-Ru-5P, both being ketopentoses that fit GFAT's catalytic site. Kinetic parameters show GFAT has higher affinity for F6P (Km ≈ 0.5 mM) than D-Ru-5P (Km ≈ 5 mM), but cellular concentrations of pentose phosphates enable significant flux toward D-Ara-5P [7].
Table 2: Functional Conservation of GFAT Orthologs in D-Ara-5P Biosynthesis
| GFAT Source Organism | Complementation of E. coli API Mutant | Confirmed Isomerase Activity | Relative Activity (%) |
|---|---|---|---|
| Crithidia fasciculata | Yes | Yes | 100 (Reference) |
| Homo sapiens (Human) | Yes | Yes (recombinant) | 85 ± 6 |
| Saccharomyces cerevisiae | Yes | Yes | 92 ± 8 |
| Leishmania major | Yes | Indirect evidence | 78 ± 7 |
Prokaryotes and eukaryotes have evolved fundamentally distinct strategies for D-arabinose production, reflecting their differing metabolic architectures and end-product requirements.
Prokaryotic Pathways: Bacteria employ at least three dedicated enzymatic routes:
Eukaryotic Strategy: Eukaryotes lack homologs of bacterial epimerases or dedicated isomerases. Instead, they co-opt GFAT for the D-Ru-5P→D-Ara-5P conversion [1] [7]. This metabolic innovation likely reflects evolutionary optimization where a central metabolic enzyme acquires secondary functions. Eukaryotes also differ in compartmentalization—D-Ara production occurs in the cytosol rather than specialized membrane systems seen in prokaryotes. The downstream fate diverges significantly: eukaryotic D-arabinose primarily incorporates into glycoconjugates like GDP-α-D-arabinopyranose (GDP-α-D-Arap) for surface molecules in parasites (lipophosphoglycans in Leishmania, lipoarabinogalactan in C. fasciculata) or serves as a precursor for D-erythroascorbate (vitamin C analog) in fungi [1] [3] [7].
Regulatory differences are equally striking: Bacterial arabinose systems are often inducible (e.g., E. coli AraC regulon), while eukaryotic D-Ara production appears constitutively linked to PPP flux and modulated by GFAT expression levels [9].
In C. fasciculata, D-arabinose is channeled into GDP-α-D-arabinopyranose (GDP-α-D-Arap) for lipoarabinogalactan biosynthesis through a salvage pathway with tightly regulated flux control. Metabolic tracing studies using [³H]-D-Ara, [2-³H]-D-Glc, and [6-³H]-D-Glc demonstrated efficient labeling of GDP-α-D-Arap, while [1-³H]-D-Glc showed no incorporation, confirming the PPP-mediated route in vivo [7]. Pulse-chase experiments revealed sequential metabolite pools:
D-Ara → D-Ara-1-P → GDP-α-D-Arap → Lipoarabinogalactan
The committed step is catalyzed by a bifunctional arabino/fucokinase-pyrophosphorylase (AFKP80) that phosphorylates D-Ara to D-Ara-α1-phosphate and subsequently condenses it with GTP to form GDP-α-D-Arap [5] [7]. This enzyme exhibits substrate inhibition at D-Ara >100 μM (Km = 24 μM, KmATP = 1.7 mM), creating negative feedback regulation. Competition studies revealed strict stereochemical requirements: Hydroxyl orientation at every carbon position is critical for recognition, though equatorial C5 substituents (methyl or hydroxymethyl) are tolerated, explaining why L-fucose can substitute for D-Ara in glycoconjugates when provided exogenously [7].
Flux balance analysis indicates that ≈65% of cellular D-Ara is directed toward glycoconjugate synthesis, while ≈20% enters the D-erythroascorbate pathway under standard conditions. Environmental perturbations (e.g., oxidative stress) shift flux toward the antioxidant pathway. The entire GDP-α-D-Arap synthesis machinery is cytosolic, with channeling between GFAT, kinases, and pyrophosphorylases minimizing intermediate diffusion [5] [7].
Table 3: Enzymatic Parameters in C. fasciculata GDP-α-D-Arap Biosynthesis
| Enzyme/Step | Substrate | Km (μM) | Vmax (nmol/min/mg) | Inhibitors/Regulators |
|---|---|---|---|---|
| GFAT (Isomerase activity) | D-Ribulose-5-P | 5000 ± 300 | 18 ± 2 | Glutamine (competitive) |
| Arabinokinase (AFKP80) | D-Arabinose | 24 ± 3 | 120 ± 15 | Substrate >100 μM |
| ATP | 1700 ± 200 | 120 ± 15 | GTP (allosteric) | |
| Pyrophosphorylase (AFKP80) | D-Ara-α1-P | 15 ± 2 | 95 ± 10 | Pyrophosphate |
| GTP | 800 ± 90 | 95 ± 10 | GDP (competitive) |
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